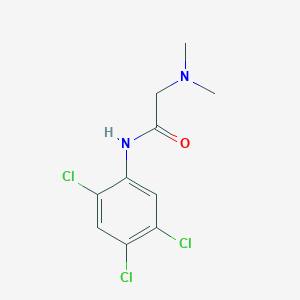

N~2~,N~2~-dimethyl-N~1~-(2,4,5-trichlorophenyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N2,N2-dimethyl-N1-(2,4,5-trichlorophenyl)glycinamide often involves complex reactions, including the formation of spiro-Meisenheimer adducts and their subsequent rearrangement. For instance, NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide is synthesized through cyclization in methanol under specific base catalysis, highlighting the intricate processes involved in creating such compounds (Macháček, Hassanien, & Štěrba, 1986).

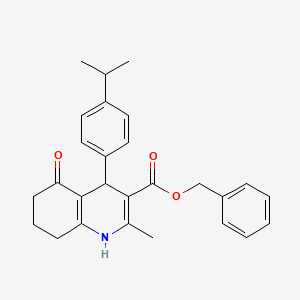

Molecular Structure Analysis

The molecular structure of compounds akin to N2,N2-dimethyl-N1-(2,4,5-trichlorophenyl)glycinamide is often analyzed through various spectroscopic and crystallographic techniques. Studies on similar molecules have provided insights into their crystalline structures and molecular geometries, which are essential for understanding their chemical behavior and reactivity (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

The chemical reactions involving compounds like N2,N2-dimethyl-N1-(2,4,5-trichlorophenyl)glycinamide reveal their reactivity and potential applications. For example, the reaction of trichloroethylene with secondary amines in the presence of NaOH and a catalytic quantity of benzyltriethylammonium chloride produces N,N,N,'N'-tetraalkylsubstituted glycinamides, showcasing the versatility and reactivity of these compounds (Pielichowski & Popielarz, 1984).

作用機序

- The exact molecular changes involve alterations in gene expression, cytokine production, and cellular signaling .

- Downstream effects include reduced oxidative damage, enhanced cellular resilience, and protection against neuroinflammation .

- ADME Properties :

- Impact on Bioavailability : The pharmacokinetics of this compound contribute to its therapeutic effect in relapsing–remitting multiple sclerosis (RRMS) .

- Cellular Effects : Improved immune regulation, protection of CNS cells, and maintenance of blood-brain barrier integrity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

2-(dimethylamino)-N-(2,4,5-trichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3N2O/c1-15(2)5-10(16)14-9-4-7(12)6(11)3-8(9)13/h3-4H,5H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQARNWXSFFDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)

![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)

![N-[(1-{[1-(2-fluoro-5-methylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5115111.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)

![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylquinoline](/img/structure/B5115149.png)

![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)

![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)

![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)

![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)